2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR, is a synthetic organic compound. It is characterized by its complex structure, which includes phenoxy and dihydroxyphenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves multiple steps:
Formation of the Phenoxy Group: This step involves the reaction of tert-butyl and ethyl-substituted phenol with appropriate reagents to form the phenoxy group.
Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group is introduced through a series of reactions, often involving protection and deprotection steps to ensure selective functionalization.
Final Coupling: The final step involves coupling the phenoxy and dihydroxyphenyl intermediates under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Esters, ethers, or other substituted products.
Scientific Research Applications
2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant or enzyme inhibition properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The phenolic hydroxyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(2-tert-Butyl-4-ethylphenoxy)-1-(3,4-dihydroxyphenyl)ethanone
- 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,5-dihydroxyphenyl)ethanone
Uniqueness
2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and ethyl groups, along with the dihydroxyphenyl moiety, provides distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-tert-butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-13-6-9-19(16(10-13)20(2,3)4)24-12-18(23)15-8-7-14(21)11-17(15)22/h6-11,21-22H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKJFXWZNMQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.